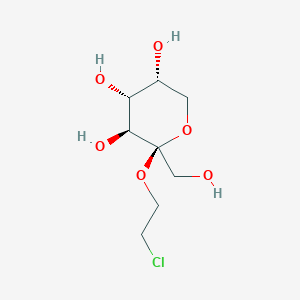

2-Chloroethyl-b-D-fructopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

It is known to be used as an intermediate in the synthesis of chiral spiroacetals .

Mode of Action

It is synthesized through the reaction of D-fructose with 2-chloroethanol containing hydrogen chloride at room temperature

Result of Action

It is suggested that the compound exhibits promise for the amelioration of various ailments, most notably cancer

Analyse Biochimique

Biochemical Properties

2-Chloroethyl-b-D-fructopyranoside plays a role in biochemical reactions as an intermediate in the synthesis of chiral spiroacetals . It interacts with enzymes, proteins, and other biomolecules through its chloroethyl group, which can undergo substitution reactions with nucleophilic anions such as azide (N3-), thiocyanate (NCS-), acetate (AcS-), and benzoate (BzO-) . These interactions can lead to the formation of various derivatives, which may have different biochemical properties and activities.

Cellular Effects

This compound influences various types of cells and cellular processes. It can affect cell function by interacting with cell signaling pathways, altering gene expression, and impacting cellular metabolism. The compound’s ability to undergo substitution reactions suggests that it may modify proteins and enzymes within cells, potentially leading to changes in their activity and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through its chloroethyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. Additionally, the compound may influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, which may affect its activity and efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. It is important to determine the threshold dose at which the compound begins to exhibit significant biological activity, as well as the dose at which toxicity occurs .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by enzymes that recognize its fructopyranoside structure, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of the compound is important for determining its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular activity and function. The localization of the compound can also impact its stability and interactions with other biomolecules .

Méthodes De Préparation

The synthesis of 2-Chloroethyl-b-D-fructopyranoside involves the reaction of D-fructose with 2-chloroethanol in the presence of hydrogen chloride at room temperature. This reaction yields highly crystalline this compound with a yield greater than 90% . The chloro substituent in the compound can be substituted by various nucleophilic anions such as azide (N3–), thiocyanate (NCS–), acetate (AcS–), and benzoate (BzO–) . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield.

Analyse Des Réactions Chimiques

2-Chloroethyl-b-D-fructopyranoside undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by nucleophilic anions like azide, thiocyanate, acetate, and benzoate.

Base-Catalyzed Reactions: Reaction with a base can lead to the formation of spiro-internal glycosides.

Tritylation: The glycoside can be tritylated to form 1-O-trityl ether.

Mesitylenesulphonylation: This reaction yields 1,4-disulphonate as the major product.

Epoxide Formation: Treatment with base can selectively displace the 4-sulphonyloxy group to form epoxides.

Applications De Recherche Scientifique

2-Chloroethyl-b-D-fructopyranoside has several applications in scientific research:

Comparaison Avec Des Composés Similaires

2-Chloroethyl-b-D-fructopyranoside can be compared with other similar compounds such as:

2-Chloroethyl-b-D-glucopyranoside: Similar in structure but differs in the sugar moiety.

2-Chloroethyl-b-D-mannopyranoside: Another similar compound with a different sugar component.

2-Chloroethyl-b-D-galactopyranoside: Differing in the sugar moiety, this compound also undergoes similar chemical reactions.

The uniqueness of this compound lies in its high yield synthesis and its versatility in undergoing various chemical reactions, making it a valuable compound in research and industrial applications .

Propriétés

IUPAC Name |

(2S,3S,4R,5R)-2-(2-chloroethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO6/c9-1-2-14-8(4-10)7(13)6(12)5(11)3-15-8/h5-7,10-13H,1-4H2/t5-,6-,7+,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKSWTOXDXZLNE-OOJXKGFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)OCCCl)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@](O1)(CO)OCCCl)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1224868.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B1224873.png)

![PROP-2-EN-1-YL 2-[(3,4,8-TRIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B1224874.png)

![N-[5-[(2,6-dichlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B1224876.png)

![N-(3-chlorophenyl)-2-[[2-(4-chlorophenyl)-6-oxo-1H-1,3,5-triazin-4-yl]thio]acetamide](/img/structure/B1224879.png)

![4-[3-(1-Naphthalenyl)prop-2-ynyl]-4-(3-phenylprop-2-ynyl)morpholin-4-ium](/img/structure/B1224883.png)

![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate](/img/structure/B1224884.png)

![3-chloro-N-[3-nitro-5-(2-pyridinylthio)phenyl]benzamide](/img/structure/B1224887.png)